Cas no 22795-61-5 (Acetamide, 2-chloro-N-[4-[(methylamino)sulfonyl]phenyl]-)

Acetamide, 2-chloro-N-[4-[(methylamino)sulfonyl]phenyl]- structure
22795-61-5 structure
Product Name:Acetamide, 2-chloro-N-[4-[(methylamino)sulfonyl]phenyl]-
CAS No:22795-61-5
MF:C9H11ClN2O3S
MW:262.713239908218
CID:291262
PubChem ID:283043
Update Time:2025-04-19

Acetamide, 2-chloro-N-[4-[(methylamino)sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-chloro-N-[4-[(methylamino)sulfonyl]phenyl]-
    • 2-chloro-N-[4-(methylsulfamoyl)phenyl]acetamide
    • AC1L5XS8
    • AC1Q6VP7
    • AG-K-90587
    • AR-1E0695
    • Chloressigsaeure-(4-methylsulfamoyl-anilid)
    • CTK1A7962
    • N-Chloracetyl-sulfanilsaeure-methylamid
    • N-chloroacetyl-sulfanilic acid methylamide
    • NSC137233
    • AKOS009075786
    • DTXSID20300498
    • NSC-137233
    • Z147651738
    • 22795-61-5
    • Inchi: 1S/C9H11ClN2O3S/c1-11-16(14,15)8-4-2-7(3-5-8)12-9(13)6-10/h2-5,11H,6H2,1H3,(H,12,13)
    • InChI Key: OWHOKMHGTOTSBK-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)S(NC)(=O)=O)=O

Computed Properties

  • Exact Mass: 262.01803
  • Monoisotopic Mass: 262.018
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.423
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.583
  • PSA: 75.27
  • LogP: 2.31670

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